molecular formula C6H6N2OS B6227452 {imidazo[4,3-b][1,3]thiazol-3-yl}methanol CAS No. 183066-10-6

{imidazo[4,3-b][1,3]thiazol-3-yl}methanol

Cat. No. B6227452
CAS RN: 183066-10-6
M. Wt: 154.2
InChI Key:
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Synthesis Analysis

The most common approach for the assembly of imidazo-[2,1-b][1,3]thiazole system is based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . Vinylogs of γ-halo-α,β-unsaturated carbonyl compounds can be potentially used to expand the range of available derivatives of the given system .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The reactions of 2-aminothiazoles with bromo ketones occurred under mild conditions: the product was formed upon heating the reagent mixture in PhH for 2–4 h, and the type of product depended on the structure of the starting reagents .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

{imidazo[4,3-b][1,3]thiazol-3-yl}methanol is widely used in scientific research, primarily as a reagent in organic synthesis. It has been used in the synthesis of a variety of heterocyclic compounds, such as imidazole derivatives, pyrazoles, and thiazoles. This compound has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anticonvulsants. In addition, this compound has been used in the synthesis of dyes and pigments, as well as in the synthesis of polymers.

Advantages and Limitations for Lab Experiments

{imidazo[4,3-b][1,3]thiazol-3-yl}methanol has a number of advantages for laboratory experiments. It is a relatively inexpensive and easy-to-obtain compound, and it is fairly stable and easy to store. In addition, this compound is not toxic or hazardous, making it a safe reagent to work with. However, this compound is not a very reactive compound, so it may not be suitable for some types of experiments.

Future Directions

The potential future applications of {imidazo[4,3-b][1,3]thiazol-3-yl}methanol are numerous. For example, it could be used in the synthesis of new drugs, dyes, and pigments. In addition, this compound could be used in the synthesis of polymers, or in the development of new materials. This compound could also be used in the development of new catalysts, or in the study of enzyme-catalyzed reactions. Finally, this compound could be used in the study of biochemical and physiological processes, such as inflammation and cell signaling.

Synthesis Methods

{imidazo[4,3-b][1,3]thiazol-3-yl}methanol can be synthesized through a variety of methods. One method involves the reaction of 4-amino-3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid, acetic anhydride, and thionyl chloride. The reaction is carried out at a temperature of 140°C for two hours. The product is then purified by recrystallization from ethanol. Another method involves the reaction of 4-amino-3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid, thionyl chloride, and sodium hydroxide. The reaction is carried out at a temperature of 140°C for two hours. The product is then purified by recrystallization from ethanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '{imidazo[4,3-b][1,3]thiazol-3-yl}methanol' involves the condensation of imidazole-4-carboxaldehyde with 2-aminothiophenol followed by reduction of the resulting imidazo[4,3-b][1,3]thiazole with sodium borohydride and subsequent conversion of the resulting imidazo[4,3-b][1,3]thiazol-3-ol to {imidazo[4,3-b][1,3]thiazol-3-yl}methanol via reaction with formaldehyde and hydrogenation.", "Starting Materials": [ "Imidazole-4-carboxaldehyde", "2-Aminothiophenol", "Sodium borohydride", "Formaldehyde", "Hydrogen gas" ], "Reaction": [ "Step 1: Condensation of imidazole-4-carboxaldehyde with 2-aminothiophenol in the presence of a base such as potassium carbonate to yield imidazo[4,3-b][1,3]thiazole.", "Step 2: Reduction of imidazo[4,3-b][1,3]thiazole with sodium borohydride in the presence of a solvent such as ethanol to yield imidazo[4,3-b][1,3]thiazol-3-ol.", "Step 3: Conversion of imidazo[4,3-b][1,3]thiazol-3-ol to {imidazo[4,3-b][1,3]thiazol-3-yl}methanol via reaction with formaldehyde in the presence of a catalyst such as p-toluenesulfonic acid and subsequent hydrogenation in the presence of a catalyst such as palladium on carbon to yield the final product." ] }

CAS RN

183066-10-6

Molecular Formula

C6H6N2OS

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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